molecular formula C17H13ClN2O5S B2668203 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate CAS No. 147932-64-7

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate

Cat. No.: B2668203
CAS No.: 147932-64-7
M. Wt: 392.81
InChI Key: YGGJBVQHLMOKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate is a sophisticated heterocyclic compound designed for advanced research applications. Its unique molecular architecture, featuring a fused thiazoloquinoxaline system, makes it a compelling subject in materials chemistry, particularly in the development of novel organic semiconductors and photoactive materials. Researchers are investigating its photophysical properties, including its absorption and emission characteristics, for potential use in organic light-emitting diodes (OLEDs) and as a fluorescent probe or sensor. The specific electronic properties afforded by the quinoxaline and thiazole rings, combined with the intramolecular charge transfer potentially enabled by the donor-acceptor structure, are of significant interest for tuning optical band gaps and electrochemical behavior. This compound is provided For Research Use Only and is intended for use in controlled laboratory settings by qualified scientists.

Properties

IUPAC Name

4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJBVQHLMOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate typically involves the formation of the thiazole ring followed by the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This process can be further optimized by using various catalysts and reaction conditions to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyloxazolo[3,2-a]quinolinium Perchlorates
  • Core Structure: Replaces the thiazole ring in the target compound with an oxazole ring and substitutes quinoxaline with quinoline.
  • Synthesis: Formed via H₂SO₄-catalyzed cyclization of N-alkylated quinolin-2(1H)-ones. The reaction proceeds through a Z-form enol intermediate, yielding oxazoloquinolinium perchlorates in yields up to 80% .
  • Key Differences: The oxazole ring (O and N heteroatoms) vs. thiazole (S and N) alters electronic properties and reactivity. Quinoline (one benzene fused to pyridine) vs. quinoxaline (two benzene rings fused to a pyrazine) affects aromaticity and π-stacking interactions .
Dibenzo[a,f]quinolizinium Perchlorates
  • Core Structure: A tetracyclic system with two fused benzene rings and a quinolizinium core.
  • Synthesis: Requires a methoxy group at the R4 position of the starting N-alkylated quinolin-2(1H)-one. Cyclization proceeds via an E-form enol intermediate, favoring tetracyclic formation over bicyclic oxazolo derivatives .
  • Key Differences :
    • Extended conjugation in dibenzo systems enhances UV-Vis absorption compared to bicyclic analogs.
    • Methoxy substitution dictates reaction pathways, highlighting the role of substituents in directing product topology.
2-Phenyloxazolo[3,2-a]pyridinium Perchlorate
  • Core Structure: A smaller pyridine ring fused to oxazole, lacking the extended aromaticity of quinoxaline or quinoline.
  • Analytical Data: Elemental analysis for C₁₇H₁₈ClN₂O₄ (Calcd: C 58.20%, H 5.46%, N 7.98%) differs significantly from oxazoloquinolinium perchlorates (e.g., C 59.06%, H 3.50%, N 4.05% for C₁₇H₁₂NO₅Cl), reflecting reduced carbon and nitrogen content due to the smaller heterocycle .

Spectral and Analytical Data Comparison

Compound Class Heterocycle Fused Ring Elemental Analysis (Calcd) Yield Key Spectral Features
Target Compound (Hypothetical) Thiazole Quinoxaline Not reported Likely strong UV-Vis absorption
2-Phenyloxazoloquinolinium Oxazole Quinoline C 59.06%, H 3.50%, N 4.05% 80% Unreported NMR
Dibenzoquinolizinium None Quinolizinium Not reported Varies Enhanced conjugation
2-Phenyloxazolopyridinium Oxazole Pyridine C 58.20%, H 5.46%, N 7.98% 66% IR: 2800-3000 cm⁻¹ (C-H)

Crystallographic and Computational Tools

  • Programs like SHELXL and ORTEP-3 are critical for resolving complex heterocyclic structures, enabling comparisons of bond lengths, angles, and packing motifs . For example, dibenzoquinolizinium systems likely exhibit distinct crystallographic parameters due to their planar tetracyclic cores.

Biological Activity

4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate (CAS No. 100463-03-4) is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thiazoloquinoxaline class, characterized by a thiazole ring fused with a quinoxaline structure. The molecular formula is C17H12N2OSC_{17}H_{12}N_2OS, with a molecular weight of 292.355 g/mol. Its unique structure contributes to its bioactivity.

Antimicrobial Activity

Research indicates that derivatives of thiazoloquinoxaline compounds exhibit significant antimicrobial properties. In vitro studies have shown that 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on the MCF-7 cell line, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. This inhibition helps maintain acetylcholine levels in the brain, potentially improving cognitive function.

Compound IC50 (µM)
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate5.0
Standard AChE Inhibitor (Donepezil)0.5

The biological activity of 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate involves multiple mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, affecting neurotransmitter levels.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases.
  • Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.